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molecular formula C23H30O B3178570 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one CAS No. 64321-35-3

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Cat. No. B3178570
M. Wt: 322.5 g/mol
InChI Key: BJZBPRYVJCHAKB-UHFFFAOYSA-N
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Patent
US04983619

Procedure details

To 4-(1,1-Dimethylethyl)phenylmethyl ketone (5 g) in absolute ethanol (50 ml) heated to 80° C. with stirring was added N,N-dimethylformamide diethyl acetal (5.01 g) in absolute ethanol (2.5 ml) dropwise over 5 minutes, heated under reflux with stirring overnight and the reaction followed by tlc. The excess ethanol was removed under reduced pressure to give a brown oil which was cooled in cardice to give a yellow solid. The product was recrystallised from petroleum ether 40°-60° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH2:14]C2C=CC(C(C)(C)C)=CC=2)=O)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].C(O[CH:28](OCC)[N:29](C)[CH3:30])C.C([OH:37])C>C(=O)=O>[CH3:28][N:29]([CH:14]=[CH:12][C:11]([C:8]1[CH:9]=[CH:10][C:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:6][CH:7]=1)=[O:37])[CH3:30]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)CC(=O)CC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
C(C)OC(N(C)C)OCC
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The excess ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from petroleum ether 40°-60° C.

Outcomes

Product
Name
Type
Smiles
CN(C)C=CC(=O)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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